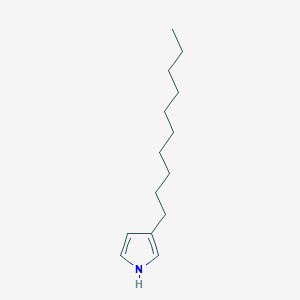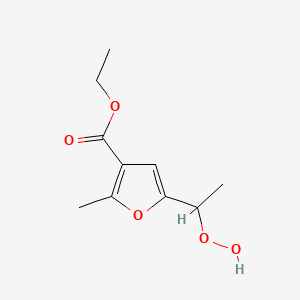![molecular formula C18H17ClN2O2S B14281974 4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid CAS No. 136122-22-0](/img/structure/B14281974.png)
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid is a complex organic compound that features a benzimidazole core linked to a butanoic acid moiety via a sulfanyl group. The presence of a 4-chlorophenyl group adds to its structural diversity, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction where the benzimidazole core is alkylated with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Attachment of the sulfanyl group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the butanoic acid moiety: Finally, the compound is subjected to a reaction with a butanoic acid derivative, often through esterification followed by hydrolysis to yield the final product.
Análisis De Reacciones Químicas
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Esterification: The carboxylic acid group can form esters when reacted with alcohols in the presence of acid catalysts.
Aplicaciones Científicas De Investigación
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.
Comparación Con Compuestos Similares
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid can be compared with other similar compounds:
Similar Compounds: Compounds like 4-[(4-Chlorophenyl)carbamoyl]butanoic acid and other benzimidazole derivatives.
Uniqueness: The presence of the sulfanyl group and the specific arrangement of functional groups make it unique, offering distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
136122-22-0 |
|---|---|
Fórmula molecular |
C18H17ClN2O2S |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylbutanoic acid |
InChI |
InChI=1S/C18H17ClN2O2S/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)24-11-3-6-17(22)23/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23) |
Clave InChI |
JIHCDLLTCVSREF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)


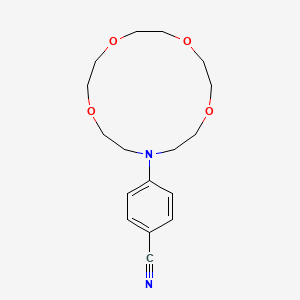
![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
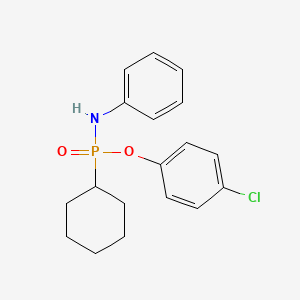
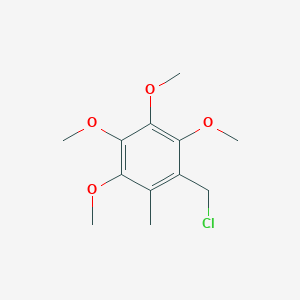
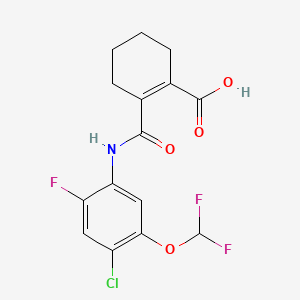
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)

